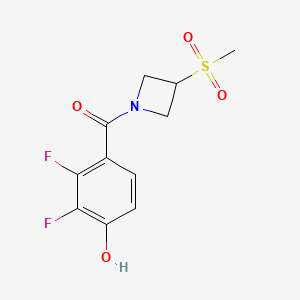

(2,3-Difluoro-4-hydroxyphenyl)-(3-methylsulfonylazetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,3-Difluoro-4-hydroxyphenyl)-(3-methylsulfonylazetidin-1-yl)methanone, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in cancer therapy. DFMO has been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and division, and their overproduction has been linked to the development and progression of various types of cancer.

Mécanisme D'action

DFMO works by inhibiting the activity of ODC, which is involved in the synthesis of polyamines. Polyamines are essential for cell growth and division, and their overproduction has been linked to the development and progression of various types of cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cancer cells, thereby inhibiting their growth and proliferation.

Biochemical and physiological effects:

DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit ODC and reduce polyamine levels, DFMO has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. DFMO has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

DFMO has several advantages as a research tool. It is a potent and specific inhibitor of ODC, and its effects can be easily measured using biochemical assays. DFMO is also relatively stable and can be easily synthesized in the lab. However, DFMO also has several limitations. Its effects on polyamine levels can be complex and may vary depending on the cell type and experimental conditions. In addition, DFMO can have off-target effects on other enzymes and pathways, which can complicate data interpretation.

Orientations Futures

There are several areas of future research that could be pursued with DFMO. One area of interest is the development of new analogs and derivatives of DFMO that could have improved potency and selectivity. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to benefit from DFMO therapy. Finally, DFMO could be investigated as a potential adjunct therapy for other cancer treatments, such as chemotherapy and radiation therapy.

Méthodes De Synthèse

DFMO can be synthesized through a multistep process starting from 2,3-difluorophenol and 3-methylsulfonylazetidine. The synthesis involves several chemical reactions, including nitration, reduction, and cyclization, and requires specialized equipment and expertise.

Applications De Recherche Scientifique

DFMO has been extensively studied for its potential use in cancer therapy. Several clinical trials have been conducted to evaluate the safety and efficacy of DFMO in various types of cancer, including colorectal, prostate, and breast cancer. DFMO has also been investigated for its potential use in the prevention of cancer recurrence and the treatment of other diseases, such as neuroblastoma and African sleeping sickness.

Propriétés

IUPAC Name |

(2,3-difluoro-4-hydroxyphenyl)-(3-methylsulfonylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO4S/c1-19(17,18)6-4-14(5-6)11(16)7-2-3-8(15)10(13)9(7)12/h2-3,6,15H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYWGXGBAQMHBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CN(C1)C(=O)C2=C(C(=C(C=C2)O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Difluoro-4-hydroxyphenyl)-(3-methylsulfonylazetidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)

![methyl 4-[[6-(oxan-4-yloxy)pyrimidin-4-yl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7434816.png)

![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)

![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)

![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)

![N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)

![N-[4-[[3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carbothioyl]amino]phenyl]acetamide](/img/structure/B7434859.png)

![3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)

![3-[6-[[(1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carbonyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434868.png)

![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)

![N-[1-(furan-2-yl)-4-methoxybutan-2-yl]-1,6-naphthyridin-5-amine](/img/structure/B7434902.png)

![1-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methylpropane-1,2-diamine](/img/structure/B7434903.png)

![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)